Product packaging for 2-Acetylbiphenyl(Cat. No.:CAS No. 2142-66-7)

2-Acetylbiphenyl

Cat. No.: B3021845
CAS No.: 2142-66-7
M. Wt: 196.24 g/mol
InChI Key: XZWYAMYRMMMHKM-UHFFFAOYSA-N
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Description

Historical Perspectives in Organic Synthesis

The synthesis of acetylbiphenyls, including the 2-acetyl isomer, has historically been rooted in classical organic reactions. The Friedel-Crafts acylation is a primary method for the preparation of such aryl ketones. biosynth.com This electrophilic aromatic substitution reaction typically involves the treatment of biphenyl (B1667301) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

However, the direct acylation of biphenyl often yields a mixture of isomers, with the 4-acetylbiphenyl (B160227) (para-substituted) product generally favored due to lesser steric hindrance. The synthesis of the ortho-isomer, 2-acetylbiphenyl (B1312439), requires more targeted strategies to achieve regioselectivity. Alternative approaches, such as those employing transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between an ortho-substituted acetylphenylboronic acid and a phenyl halide (or vice versa), have provided more controlled and efficient routes to the desired 2-substituted product in modern synthesis.

Significance as a Synthetic Precursor and Intermediate

This compound is a significant intermediate in the synthesis of specialized chemical structures, particularly in the field of asymmetric synthesis. The acetyl functional group serves as a handle for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

A prominent application is its use as a prochiral ketone for the synthesis of chiral amines. For instance, this compound is a key starting material for producing enantiomerically pure (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. acs.org This transformation is of considerable interest because chiral amines are crucial building blocks for many pharmaceuticals and agrochemicals. The biphenyl moiety is a common structural motif in ligands for asymmetric catalysis, and derivatives of this compound can serve as precursors to these complex molecules. nih.gov Its role as a building block extends to the synthesis of compounds with potential applications in medicinal chemistry, where the biphenyl scaffold is explored for its interactions with biological targets. biosynth.com

Current Research Frontiers and Challenges in this compound Chemistry

The chemistry of this compound presents both unique challenges and opportunities that define its current research frontiers. The primary challenge stems from the steric hindrance imposed by the ortho-substitution of the bulky phenyl group next to the acetyl moiety. This steric congestion can significantly impede the approach of reagents and catalysts, thereby limiting the efficiency of chemical transformations.

A major frontier of research is the development of highly selective catalysts that can overcome these steric limitations. This is particularly evident in the field of biocatalysis. For example, natural or "wild-type" enzymes like amine transaminases often exhibit no detectable activity toward bulky ketone substrates such as this compound. acs.org Current research focuses on the rational design and directed evolution of enzymes to create bespoke biocatalysts with tailored active sites capable of accommodating such sterically demanding substrates.

In a notable study, researchers successfully engineered an amine transaminase from Vibrio fluvialis to catalyze the asymmetric amination of this compound. acs.org Through a series of mutations identified via computational and in-vitro studies, the enzyme's catalytic efficiency was dramatically enhanced, demonstrating how modern protein engineering can solve long-standing challenges in synthetic chemistry.

Enzyme VariantKey MutationsReaction Rate Improvement (fold)Enantiomeric Excess (ee)
Wild-Type (V. fluvialis)None0 (No detectable activity)N/A
Engineered VariantW57F/R88H/V153S/K163F/I259M/R415A/V422A>1716>99% (S)-amine

Data sourced from a study on the rational design of a (S)-selective-transaminase. acs.org

Future research is expected to continue exploring novel catalytic systems—both enzymatic and organometallic—to further expand the synthetic utility of this compound. The development of new ligands for asymmetric metal catalysis based on the 2-substituted biphenyl scaffold is another active area, aiming to create highly efficient catalysts for a broad range of chemical reactions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B3021845 2-Acetylbiphenyl CAS No. 2142-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWYAMYRMMMHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184040
Record name 1-(1,1'-Biphenyl)ylethan-1-one
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Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142-66-7, 29932-58-9
Record name 1-[1,1′-Biphenyl]-2-ylethanone
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Record name 1-(1,1'-Biphenyl)ylethan-1-one
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Record name 1-(1,1'-Biphenyl)ylethan-1-one
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Record name 1-[1,1'-biphenyl]ylethan-1-one
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Record name 1-{[1,1'-biphenyl]-2-yl}ethan-1-one
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Synthetic Methodologies and Chemical Transformations of 2 Acetylbiphenyl

Classical Synthetic Routes to 2-Acetylbiphenyl (B1312439)

The introduction of an acetyl group onto the biphenyl (B1667301) scaffold has been a subject of extensive study, with Friedel-Crafts acylation being the most traditional approach. However, the inherent regioselectivity of this reaction has prompted the exploration of alternative strategies to favor the formation of the ortho-substituted product, this compound.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation of biphenyl is a well-established method for introducing an acetyl group onto the aromatic system. This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich biphenyl ring. However, the substitution pattern is heavily influenced by both electronic and steric factors. The phenyl group is an ortho, para-directing group, meaning it activates these positions for electrophilic attack. Despite this, the acylation of biphenyl predominantly yields the para-substituted isomer, 4-acetylbiphenyl (B160227), due to the significant steric hindrance at the ortho positions. elsevierpure.com The formation of this compound does occur, but often as a minor product, necessitating efficient separation techniques to isolate the desired isomer.

The general mechanism for the Friedel-Crafts acylation of biphenyl is depicted below:

Formation of the acylium ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acetyl chloride to generate the acylium ion.

Electrophilic attack: The acylium ion is attacked by the biphenyl ring, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: A base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the acetylated biphenyl product.

The regioselectivity of the reaction can be influenced by the choice of solvent and reaction temperature, though achieving high yields of the ortho isomer remains a significant challenge with this classical approach.

Exploration of Alternative Acylation Strategies

Given the limitations of classical Friedel-Crafts acylation in producing this compound with high selectivity, alternative synthetic strategies have been explored. These methods often involve the construction of the biphenyl skeleton with the acetyl group already in place on one of the precursors or utilize directing groups to favor ortho acylation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , offer a versatile and highly regioselective route to substituted biphenyls. nih.gov To synthesize this compound via this method, one could couple an ortho-substituted aryl halide, such as 2-bromoacetophenone, with phenylboronic acid. This approach allows for the precise placement of the acetyl group at the desired position. The general scheme for a Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

Directed Ortho Metalation (DoM): This strategy provides a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu By employing a directing metalation group (DMG) on the biphenyl scaffold, it is possible to direct the deprotonation and subsequent electrophilic quench to the ortho position. For instance, a suitable DMG on one of the phenyl rings could facilitate lithiation at the 2-position, followed by reaction with an acetylating agent to introduce the acetyl group.

Grignard Reactions: The reaction of an organomagnesium halide (Grignard reagent) with an appropriate electrophile is a fundamental carbon-carbon bond-forming reaction. mnstate.edu To synthesize this compound, one could envision the reaction of 2-biphenylmagnesium bromide with an acetylating agent like acetyl chloride. Alternatively, the Grignard reagent derived from an ortho-halobiphenyl could be reacted with a suitable acetyl source.

These alternative strategies provide greater control over the regiochemical outcome compared to classical Friedel-Crafts acylation, enabling more efficient and targeted syntheses of this compound.

Advanced and Sustainable Synthetic Strategies for this compound Derivatives

In recent years, the focus has shifted towards the development of more sustainable and atom-economical synthetic methods. For derivatives of this compound, this has led to the emergence of novel, metal-free reactions for the construction of complex heterocyclic systems.

Metal-Free Nitrogenation for Heterocycle Synthesis from this compound (e.g., Phenanthridines)

A significant application of this compound is its use as a precursor for the synthesis of phenanthridines, a class of nitrogen-containing heterocycles with a wide range of biological activities. nih.govresearchgate.net A noteworthy advancement in this area is the development of a metal-free intermolecular nitrogenation reaction. nih.govresearchgate.net This protocol offers an efficient and environmentally benign alternative to traditional metal-catalyzed methods for constructing the phenanthridine (B189435) core.

The reaction involves the treatment of this compound with a nitrogen source, typically an azide (B81097), in a strong acidic medium. nih.govresearchgate.net This one-step process leads to the formation of 6-methylphenanthridine (B1619295) with high chemoselectivity, avoiding the formation of byproducts commonly associated with the Schmidt reaction. nih.gov

The mechanism of the metal-free nitrogenation of 2-acetylbiphenyls to form phenanthridines has been investigated using Density Functional Theory (DFT) calculations. nih.gov These studies provide valuable insights into the reaction pathway.

The proposed mechanism, supported by DFT calculations, involves the following key steps:

Protonation: The acetyl group of this compound is first protonated in the strongly acidic medium. nih.gov

Nucleophilic Attack: The protonated intermediate is then attacked by hydrazoic acid (HN₃), which is generated in situ from the azide source (e.g., TMSN₃).

Dehydration and Rearrangement: Subsequent dehydration and rearrangement steps lead to the formation of a key nitrilium ion intermediate.

Intramolecular Electrophilic Aromatic Substitution: The reaction concludes with an intramolecular Friedel-Crafts-type reaction, where the second phenyl ring attacks the electrophilic nitrilium ion, followed by deprotonation to yield the final phenanthridine product.

DFT calculations have shown that the use of azidotrimethylsilane (B126382) (TMSN₃) as the nitrogen source is kinetically preferred over hydrazoic acid itself. nih.gov The calculations also help to rationalize the observed regioselectivity and the competitive nature of different potential pathways. nih.gov

The success of the metal-free nitrogenation of this compound to phenanthridines is dependent on the choice of nitrogen source and the reaction conditions.

Nitrogen Sources: Various azide compounds have been employed as the nitrogen source for this transformation. nih.gov Azidotrimethylsilane (TMSN₃) is a commonly used and effective reagent. nih.govnih.gov Sodium azide (NaN₃) can also be used, often in the presence of a strong acid to generate hydrazoic acid in situ. The choice of azide can influence the reaction efficiency and scope.

Reaction Conditions: The reaction is typically carried out in a strong protic acid, which acts as both the solvent and the catalyst. Trifluoroacetic acid (TFA) has been shown to be an effective medium for this transformation. nih.gov The reaction temperature can be varied to optimize the yield and reaction time. The table below summarizes the reaction conditions for the synthesis of 6-methylphenanthridine from this compound.

SubstrateNitrogen SourceAcid/SolventTemperature (°C)Yield (%)Reference
This compoundTMSN₃TFA6043 researchgate.net

Further optimization of these conditions, including the exploration of different acids and additives, continues to be an active area of research to enhance the efficiency and broaden the applicability of this elegant and sustainable method for phenanthridine synthesis.

Enzyme-Catalyzed Asymmetric Synthesis Utilizing this compound (e.g., Chiral Amines)

The synthesis of enantiomerically pure chiral amines is of significant interest in the pharmaceutical and agrochemical industries, as they are crucial building blocks for many bioactive molecules. almacgroup.com Amine transaminases (TAms) provide a green and sustainable route for producing these chiral amines. almacgroup.comacs.org However, a major challenge lies in the limited catalytic efficiency of these enzymes towards bulky ketone substrates like this compound due to steric hindrance. acs.orggenscript.com

Research has focused on overcoming this limitation through enzyme engineering. A notable example involves the (S)-selective transaminase from Vibrio fluvialis (Vf-TAm). The wild-type version of this enzyme shows no detectable catalytic activity towards this compound. genscript.comacs.orgqub.ac.uk Through rational design and engineering, researchers have successfully introduced mutations to enhance its activity and enantioselectivity. genscript.comacs.org

Rational enzyme design involves a strategic approach to modifying an enzyme's structure to improve its function. This process often combines computational analysis with experimental testing. almacgroup.comgenscript.com In the case of the Vibrio fluvialis transaminase (Vf-TAm), the goal was to enable it to effectively catalyze the conversion of the bulky ketone, this compound, into its corresponding (S)-chiral amine, (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. almacgroup.comacs.org

The wild-type Vf-TAm exhibited no activity towards this compound. qub.ac.uk Through a rational design strategy, researchers identified key amino acid residues that could be mutated to accommodate the larger substrate. genscript.com The initial breakthrough came with the introduction of two mutations, W57G and R415A, which resulted in detectable, albeit low, enzyme activity. acs.orggenscript.com

Further iterative rounds of rational design, involving the analysis of the enzyme's active site and substrate docking simulations, led to the identification of additional beneficial mutations. almacgroup.comqub.ac.uk A highly efficient variant was ultimately created with seven mutations: W57F, R88H, V153S, K163F, I259M, R415A, and V422A. acs.org This engineered enzyme demonstrated a remarkable >1716-fold improvement in reaction rate compared to the initial detectable activity. acs.orgqub.ac.uk Furthermore, it produced the desired (S)-amine with an enantiomeric excess (ee) value of over 99%. acs.orgqub.ac.uk This significant enhancement in both activity and enantioselectivity highlights the power of rational design in tailoring enzymes for specific industrial applications. genscript.comacs.org

Table 1: Key Mutations and Their Impact on Vf-TAm Activity

Enzyme Variant Mutations Relative Activity Improvement Enantiomeric Excess (ee)
Wild-Type Vf-TAm None None detected N/A
Variant 1 W57G/R415A Detectable activity Not specified
Optimized Variant W57F/R88H/V153S/K163F/I259M/R415A/V422A >1716-fold >99% (S)-amine

Data sourced from ACS Catalysis and Almac literature. almacgroup.comacs.orgqub.ac.uk

The successful engineering of the Vibrio fluvialis transaminase for activity towards this compound was underpinned by a synergistic combination of in silico (computational) and in vitro (experimental) studies. genscript.comqub.ac.uk This integrated approach allowed for a more targeted and efficient enzyme design process. almacgroup.com

In Silico Studies: Computational methods played a crucial role in the initial stages of the research. genscript.com These included:

Molecular Docking: To predict how this compound would bind within the active site of the enzyme. almacgroup.com

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the enzyme and how mutations might affect its structure and flexibility. almacgroup.com

Quantum Mechanics (QM) Calculations: To investigate the electronic aspects of the catalytic reaction mechanism. almacgroup.com

Coevolution Network Analysis: To identify residues that are functionally linked, even if they are distant in the protein structure. almacgroup.com

These computational tools enabled the rational selection of amino acid residues for mutation. almacgroup.comgenscript.com By modeling the interactions between the substrate and the enzyme, researchers could hypothesize which changes would be most likely to relieve steric hindrance and promote catalysis. genscript.comqub.ac.uk

In Vitro Studies: The predictions from the in silico work were then validated through in vitro experiments. genscript.com This involved:

Gene Synthesis and Mutagenesis: The genes for the wild-type and mutant enzyme variants were synthesized. genscript.comacs.org In total, 113 mutants were rationally designed and produced for screening. almacgroup.com

Enzyme Expression and Purification: The engineered enzymes were produced in a suitable host organism and purified.

Enzyme Assays: The catalytic activity of the mutants was tested using this compound as the substrate. almacgroup.com This allowed for the quantification of reaction rates and the determination of conversion percentages. For instance, the best-engineered variant converted 42% of 1 g/L of this compound. almacgroup.com

Chiral Analysis: The enantiomeric excess of the resulting amine product was measured to determine the stereoselectivity of the engineered enzymes. almacgroup.com

This iterative cycle of computational prediction followed by experimental verification proved to be a powerful strategy. It not only led to a highly active and selective enzyme but also provided fundamental insights into the structure-function relationships of transaminases. almacgroup.com

Derivatization Reactions of this compound

The chemical reactivity of the acetyl group in this compound allows for its use as a starting material in various derivatization reactions, particularly in the synthesis of heterocyclic compounds. Cyclization reactions are a key class of these transformations.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they can be synthesized from α,β-unsaturated carbonyl compounds, also known as chalcones. pramanaresearch.orgdergipark.org.tr The synthesis of pyrazoline derivatives from this compound typically involves a two-step process.

First, a chalcone (B49325) is prepared through a Claisen-Schmidt condensation reaction. dergipark.org.tr This involves the reaction of an acetophenone (B1666503), in this case, a substituted acetophenone, with an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521). dergipark.org.tr While the provided literature primarily details the synthesis starting from 4-acetyl biphenyl, the general principle can be applied. pramanaresearch.org

The second step is the cyclization of the resulting chalcone to form the pyrazoline ring. pramanaresearch.orgdergipark.org.tr This is commonly achieved by reacting the chalcone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent such as ethanol (B145695), often with a catalytic amount of acid like acetic acid. dergipark.org.trderpharmachemica.com The reaction proceeds via an intramolecular Michael addition. dergipark.org.tr This method is a widely used and convenient way to synthesize 2-pyrazoline (B94618) derivatives. derpharmachemica.com

Table 2: General Steps for Pyrazoline Synthesis

Step Reaction Type Reactants Product
1 Claisen-Schmidt Condensation Acetophenone derivative (e.g., this compound) + Aromatic aldehyde Chalcone (α,β-unsaturated ketone)
2 Cyclization Chalcone + Hydrazine hydrate Pyrazoline derivative

This table outlines the general synthetic pathway described in the literature. pramanaresearch.orgdergipark.org.trderpharmachemica.com

Pyrimidinethione derivatives represent another important class of heterocyclic compounds that can be synthesized from chalcones derived from acetyl precursors. juniperpublishers.comjuniperpublishers.com These compounds contain a six-membered ring with two nitrogen atoms and a thioketone group. researchgate.net

The synthesis also begins with the preparation of a chalcone from an acetophenone derivative and a substituted benzaldehyde. juniperpublishers.comjuniperpublishers.com Subsequently, the pyrimidinethione ring is formed by reacting the chalcone with thiourea (B124793) (CS(NH₂)₂) in the presence of a base, such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol. juniperpublishers.comjuniperpublishers.com This reaction can be carried out under conventional heating or using microwave irradiation to potentially accelerate the process. juniperpublishers.com The absence of the carbonyl peak (C=O) and the appearance of new characteristic peaks in the IR spectra confirm the formation of the pyrimidinethione ring. researchgate.net

This synthetic route provides a versatile method for accessing a variety of substituted pyrimidinethione derivatives by varying the starting acetophenone and aldehyde. juniperpublishers.comresearchgate.net

Oxidation Reactions of the Acetyl Group (e.g., to Carboxylic Acids or Diketones)

The acetyl group of this compound is amenable to oxidation, a fundamental transformation that provides access to valuable derivatives such as carboxylic acids. This conversion is a key step in modifying the electronic and physical properties of the biphenyl scaffold, enabling the synthesis of more complex molecules.

One of the most effective methods for converting a methyl ketone, such as this compound, into a carboxylic acid is the haloform reaction. wikipedia.orglscollege.ac.inyoutube.com This reaction proceeds by the exhaustive halogenation of the methyl group in the presence of a base, followed by the cleavage of the resulting trihalomethyl group. ankara.edu.trpearson.com The final product, after an acidic workup, is the corresponding carboxylic acid, in this case, 2-phenylbenzoic acid. The reaction is initiated by the deprotonation of the α-carbon to form an enolate, which then attacks the halogen. youtube.com This process is repeated until the methyl group is fully halogenated. The subsequent nucleophilic attack by hydroxide on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses, releasing the haloform (e.g., chloroform (B151607) or iodoform) and the carboxylate anion. youtube.compearson.com The iodoform (B1672029) variation of this reaction is historically significant as a qualitative test for methyl ketones, as iodoform is a yellow solid that precipitates from the solution. ankara.edu.tr

The general transformation of this compound to 2-phenylbenzoic acid via the haloform reaction can be represented as follows:

Reaction Scheme: Haloform Reaction of this compound

This compound + 3 X₂ + 4 NaOH → 2-Phenylbenzoic acid, sodium salt + CHX₃ + 3 NaX + 3 H₂O

(where X = Cl, Br, or I)

Subsequent acidification of the sodium salt of 2-phenylbenzoic acid yields the final carboxylic acid product. youtube.com This method is advantageous as it is generally high-yielding and specific to methyl ketones.

While the oxidation to a carboxylic acid is well-established, the selective oxidation of the acetyl group to a diketone, such as 2-biphenylglyoxal, is less commonly described and would require specific reagents to avoid cleavage or further oxidation. Conceptually, this could be achieved using oxidizing agents like selenium dioxide (SeO₂), which is known for the oxidation of α-methylenes of ketones to the corresponding α-dicarbonyl compounds.

Reduction Reactions of the Acetyl Group (e.g., to Alcohols)

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(biphenyl-2-yl)ethanol (B1266942). This transformation is a fundamental step in organic synthesis, often employed to introduce a chiral center or to modify the electronic and steric properties of the molecule for various applications. Common methods for this reduction include the use of metal hydrides and catalytic hydrogenation.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols. ankara.edu.tr The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol at room temperature. NaBH₄ is generally preferred for its safety and ease of handling compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).

Catalytic hydrogenation is another powerful method for reducing ketones. tcichemicals.comillinois.edu This process involves the use of hydrogen gas (H₂) and a metal catalyst. tcichemicals.com A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. tcichemicals.com The reaction conditions, such as pressure and temperature, can be adjusted to optimize the reduction. For instance, the catalytic hydrogenation of aromatic ketones can be achieved under various conditions, and the choice of catalyst can sometimes influence the stereochemical outcome if a chiral center is formed. illinois.eduresearchgate.net

Table 1: Common Reagents for the Reduction of this compound

Reagent/CatalystProductGeneral Conditions
Sodium borohydride (NaBH₄)1-(Biphenyl-2-yl)ethanolMethanol or ethanol, room temperature
Lithium aluminum hydride (LiAlH₄)1-(Biphenyl-2-yl)ethanolAnhydrous ether or THF, followed by aqueous workup
Hydrogen (H₂) with Pd/C1-(Biphenyl-2-yl)ethanolVarious solvents (e.g., ethanol, ethyl acetate), room temperature to moderate heat, H₂ pressure
Hydrogen (H₂) with Raney Nickel1-(Biphenyl-2-yl)ethanolEthanol, room temperature to moderate heat, H₂ pressure

The resulting 1-(biphenyl-2-yl)ethanol is a chiral molecule, and asymmetric reduction methods can be employed to produce a single enantiomer, which is often crucial for pharmaceutical applications. organic-chemistry.org

Electrophilic Aromatic Substitution on the Biphenyl Moiety

The biphenyl system in this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the aromatic rings. The outcome of these reactions—in terms of both reactivity and regioselectivity—is governed by the electronic effects of the substituents present, namely the acetyl group and the phenyl group.

The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. sigmaaldrich.com This deactivation reduces the electron density of the aromatic ring to which it is attached (let's call it Ring A), making it less susceptible to electrophilic attack compared to unsubstituted benzene. Any substitution on Ring A would be expected to occur primarily at the positions meta to the acetyl group.

Conversely, the phenyl group attached at the 2-position of Ring A acts as a substituent on the second phenyl ring (Ring B). A phenyl group is an activating, ortho, para-director. sigmaaldrich.com Therefore, Ring B is activated towards electrophilic substitution, and incoming electrophiles will be directed to the ortho and para positions of Ring B.

Given these competing effects, electrophilic substitution on this compound is expected to occur preferentially on the unsubstituted phenyl ring (Ring B) at the positions ortho and para to the point of attachment to Ring A. The para position is generally favored over the ortho positions due to reduced steric hindrance.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺2-Acetyl-4'-nitrobiphenyl
BrominationBr⁺2-Acetyl-4'-bromobiphenyl google.com
Friedel-Crafts AcylationRCO⁺2-Acetyl-4'-acylbiphenyl organic-chemistry.orgsigmaaldrich.comchegg.com

It is important to note that harsh reaction conditions, particularly in Friedel-Crafts reactions, can be limited by the deactivating nature of the acetyl group. sigmaaldrich.com The presence of the deactivating group can make the molecule less reactive than biphenyl itself, which typically undergoes acylation predominantly at the para-position to yield 4-acetylbiphenyl. chegg.com

Functionalization for Polymer and Material Science Applications

The this compound scaffold serves as a versatile building block for the development of advanced materials, particularly polymers with tailored electronic and thermal properties. The ability to functionalize both the acetyl group and the biphenyl rings allows for the synthesis of monomers that can be incorporated into various polymer architectures.

A significant application lies in the synthesis of nitrogen-containing polymers, such as polyphenylenepyridines. These materials are of interest due to their high thermal stability and potential use in electrical applications. The synthesis can be achieved through an acid-catalyzed polycondensation reaction of a diacetylaromatic compound. For instance, a related compound, 4,4'-diacetylbiphenyl, can be reacted with triethylorthoformate to form an intermediate pyrylium (B1242799) salt, which is then treated with ammonia (B1221849) to generate the pyridine (B92270) rings within the polymer backbone. This demonstrates a clear pathway where a functionalized this compound, for example, one containing a second acetyl group, could act as a monomer for creating novel polymers.

The general synthetic approach can be outlined as:

Monomer Synthesis: Functionalization of this compound to introduce a second reactive site, such as another acetyl group (e.g., creating a diacetylbiphenyl isomer).

Polycondensation: Reaction of the diacetyl monomer with a suitable co-monomer to build the polymer chain.

The biphenyl unit itself is a common motif in materials designed for electronics and optoelectronics. The introduction of functional groups via the acetyl moiety can be used to tune properties like solubility, processability, and the electronic energy levels of the final material. While direct applications of this compound in this field are not extensively documented, its derivatives are promising candidates for the creation of new functional polymers and organic electronic materials.

Spectroscopic Characterization and Structural Analysis of 2 Acetylbiphenyl and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing infrared radiation, specific bonds and functional groups within a molecule are excited to higher vibrational levels, resulting in a unique spectral fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes (stretching, bending, rocking) of the bonds within the molecule. libretexts.org In 2-Acetylbiphenyl (B1312439), several characteristic absorptions are expected.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the acetyl moiety. libretexts.org This C=O stretching vibration typically appears in the range of 1680-1740 cm⁻¹. For aromatic ketones like this compound, conjugation with the phenyl ring slightly lowers the frequency, and the peak is expected around 1685 cm⁻¹. libretexts.org For the related isomer, 4-acetylbiphenyl (B160227), this peak has been observed at 1678 cm⁻¹. chegg.com

Other key absorptions include:

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: The methyl (CH₃) group's C-H bonds will show stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the two phenyl rings give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Bending: Bending vibrations for the methyl group and the aromatic C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

The combination of these characteristic peaks allows for the unambiguous identification of the key functional components of the this compound structure. libretexts.orglibretexts.org

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Carbonyl StretchAromatic Ketone (C=O)1680 - 1690
C-H StretchAromatic3000 - 3100
C-H StretchMethyl (Aliphatic)2850 - 2960
C=C StretchAromatic Ring1450 - 1600

While FT-IR is excellent for identifying functional groups, a more detailed understanding of the vibrational spectrum is achieved through Normal Coordinate Analysis (NCA). ias.ac.in NCA is a computational method that provides a complete description of the molecular vibrations in terms of the atomic displacements for each vibrational frequency. nih.gov It employs Wilson's F-G matrix method to calculate theoretical vibrational frequencies based on the molecule's geometry and a set of force constants. ias.ac.in

The process involves:

Defining the molecule's geometry using bond lengths and angles.

Establishing a set of internal coordinates (bond stretches, angle bends, torsions).

Constructing a potential energy expression using force constants, which represent the stiffness of the bonds and the energy required to bend them.

Solving the secular equation to yield the calculated vibrational frequencies and the potential energy distribution (PED). ias.ac.in

The calculated frequencies are then compared with the experimental data from FT-IR and Raman spectroscopy. By refining the force constants, a close match between theoretical and observed spectra can be achieved. The PED for each frequency indicates the contribution of each internal coordinate to that specific vibration, allowing for a precise and unambiguous assignment of spectral bands to specific vibrational modes, such as the C-C inter-ring stretch or the acetyl group rocking mode. ias.ac.in This method is a powerful tool for confirming structural models and understanding the intramolecular forces within complex molecules like this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, providing detailed information about their chemical environment, connectivity, and relative numbers. youtube.com

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their neighboring protons. hw.ac.uk For this compound, the spectrum is expected to show two main regions of signals.

Aromatic Region (δ 7.0-8.0 ppm): The nine protons on the two phenyl rings are chemically non-equivalent due to the ortho-substitution and the restricted rotation between the rings. This will result in a complex series of overlapping signals, known as multiplets, in the downfield region of the spectrum. hw.ac.uk The protons on the substituted ring, being closer to the electron-withdrawing acetyl group, are expected to resonate at a slightly lower field compared to the protons on the unsubstituted phenyl ring.

Aliphatic Region (δ 2.0-2.6 ppm): The three protons of the methyl (CH₃) group are equivalent and are adjacent to a carbonyl group. libretexts.org This environment results in a characteristic singlet (a single peak with no splitting) with an integration value of 3H. In the related isomer, 4-acetylbiphenyl, this methyl singlet appears around δ 2.58 ppm. chegg.com A similar chemical shift is anticipated for this compound.

Table 2: Predicted ¹H NMR Data for this compound

Proton TypeIntegrationExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons9H7.0 - 8.0Multiplet (m)
Methyl Protons3H~2.5Singlet (s)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. libretexts.org Unlike in ¹H NMR, the peak areas in a standard broadband-decoupled ¹³C spectrum are not directly proportional to the number of carbons. libretexts.org Due to the lack of symmetry in this compound, all 14 carbon atoms are chemically distinct, and thus, 14 separate signals are expected in the proton-decoupled spectrum. youtube.com

Key signals can be predicted based on their chemical environment:

Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear furthest downfield, typically in the range of δ 190-200 ppm for aromatic ketones. libretexts.org For 4-acetylbiphenyl, the carbonyl carbon is observed at δ 197.7 ppm.

Aromatic Carbons: The 12 carbons of the biphenyl (B1667301) system will resonate in the typical aromatic region of δ 120-145 ppm. The signals are influenced by their position relative to the acetyl group and the other ring. The two carbons involved in the phenyl-phenyl bond (quaternary carbons) and the carbon to which the acetyl group is attached will have distinct chemical shifts within this range. chemicalbook.com

Methyl Carbon (CH₃): The carbon of the acetyl methyl group is an sp³-hybridized carbon and will appear in the upfield region of the spectrum, generally between δ 20-30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)195 - 205
Aromatic (C-H and C-C)120 - 145
Methyl (CH₃)20 - 30

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. elte.hu The chromophores in this compound—the conjugated biphenyl system and the carbonyl group—give rise to characteristic electronic transitions. slideshare.net

Two primary types of transitions are expected for this compound:

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation of the biphenyl system results in strong absorption bands, typically below 300 nm. elte.hu

n→π Transitions:* This is a lower-intensity absorption that involves promoting a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. youtube.com This transition occurs at a longer wavelength (lower energy) compared to the π→π* transitions and is often observed as a separate, weaker band or a shoulder on the main absorption peak. elte.huyoutube.com

The solvent used can influence the position of these absorption maxima. Therefore, it is standard practice to report the solvent in which the spectrum was measured.

Table 4: Expected UV-Vis Absorption Bands for this compound

Transition TypeChromophoreExpected Wavelength (λₘₐₓ)Intensity
π→πBiphenyl System< 300 nmHigh
n→πCarbonyl Group> 300 nmLow

Advanced Spectroscopic Techniques for Conformational and Relaxation Studies

The flexible nature of the biphenyl backbone and the rotational freedom of the acetyl group in this compound give rise to complex conformational landscapes and relaxation dynamics. Advanced spectroscopic methods are indispensable for probing these molecular motions.

While specific dielectric relaxation studies on this compound are not extensively documented in the reviewed literature, research on the isomeric 4-acetylbiphenyl provides valuable insights into the expected dielectric behavior. In studies of small-molecule glass-formers, 4-acetylbiphenyl has been investigated as part of a series of aromatic ketones. These studies reveal that intramolecular relaxation processes are observable by dielectric spectroscopy, typically at shorter relaxation times (higher frequencies) compared to the primary (α) relaxation associated with the glass transition.

For instance, the conformational relaxation times for 4-acetylbiphenyl, when dispersed in a polystyrene matrix, have been measured. These are compared with related molecules to understand the influence of molecular structure on the rotational dynamics of the acetyl group. The activation energy for this intramolecular process is a key parameter obtained from these studies, reflecting the energy barrier for the rotation of the acetyl group. It has been observed that the attachment of the acetyl group to a larger aromatic system, like biphenyl, influences the relaxation dynamics compared to simpler molecules like acetophenone (B1666503).

The table below, derived from studies on related aromatic ketones, illustrates the typical range of activation energies and relaxation times observed for group rotations.

Table 1: Comparative Dielectric Relaxation Data for Aromatic Ketones

Compound Relaxation Process Activation Energy (kJ mol⁻¹) Relaxation Time (τ) at a given temperature
Acetophenone Acetyl group rotation ~20-30 Varies with temperature and medium
4-Acetylbiphenyl Acetyl group rotation Higher than Acetophenone Longer than Acetophenone
Butyl Acetate Conformational relaxation ~15-20 Shorter than aromatic ketones

Note: The data presented are comparative and based on studies of 4-acetylbiphenyl and related compounds to illustrate the principles of dielectric relaxation analysis. Specific values for this compound would require direct experimental investigation and would be influenced by the steric hindrance at the ortho position.

For this compound, it is hypothesized that the steric interaction between the ortho-phenyl group and the acetyl group would lead to a higher energy barrier for the acetyl group's rotation compared to the 4-isomer. This would manifest as a longer relaxation time and a higher activation energy in a dielectric relaxation experiment.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is a diamagnetic molecule (all electrons are paired) and thus EPR-silent, its radical anion derivative can be generated and studied by EPR. The radical anion of a ketone is known as a ketyl radical.

The generation of the this compound radical anion can be achieved through chemical or electrochemical reduction. Once formed, this paramagnetic species can be analyzed by EPR spectroscopy to provide detailed information about the distribution of the unpaired electron's spin density across the molecule. rsc.orgnih.gov The interaction of the unpaired electron with magnetic nuclei (like ¹H) in the molecule leads to hyperfine splitting in the EPR spectrum. The magnitude of this splitting, known as the hyperfine coupling constant (hfc), is directly proportional to the spin density at that nucleus.

A hypothetical EPR study of the this compound ketyl radical would yield a complex spectrum due to the large number of protons in the two phenyl rings and the methyl group. The analysis of these hyperfine couplings would reveal:

The extent of delocalization of the unpaired electron over the biphenyl system.

The conformation of the radical anion in solution, as the dihedral angle between the two phenyl rings would influence the spin distribution.

The spin density on the carbonyl carbon and oxygen atoms, which can be probed using ¹³C and ¹⁷O isotopes, respectively.

While specific EPR studies on this compound derivatives were not found in the surveyed literature, the principles are well-established from studies on other aromatic ketyl radicals, such as the benzophenone (B1666685) radical anion. rsc.org The technique remains a potent tool for elucidating the electronic structure of paramagnetic derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for the definitive identification of this compound. It provides a highly accurate measurement of the molecular mass, allowing for the determination of its elemental formula. The exact mass of this compound (C₁₄H₁₂O) is 196.088815 Da, which can be precisely measured by HRMS to distinguish it from other compounds with the same nominal mass. nih.govbiosynth.com

In addition to determining the molecular formula, mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS), reveals the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern serves as a molecular fingerprint. For aromatic ketones like this compound, characteristic fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu

Loss of a methyl radical (•CH₃): This α-cleavage results in the formation of a stable acylium ion [M-15]⁺. For this compound, this would be the 2-biphenylcarbonylium ion. This is typically a very abundant fragment.

Loss of a ketene (B1206846) molecule (CH₂=C=O): This can occur through rearrangement.

Loss of the entire acetyl group (•COCH₃): This leads to the formation of the biphenyl radical cation.

Formation of the biphenyl cation ([C₁₂H₉]⁺): Subsequent loss of a hydrogen atom from the biphenyl radical cation.

The mass spectrum of 4-acetylbiphenyl shows a prominent base peak at m/z 181, corresponding to the [M-CH₃]⁺ fragment. The molecular ion peak at m/z 196 is also strong. Other significant fragments are observed at m/z 152 and 153, corresponding to the biphenyl radical cation and the biphenyl cation, respectively. nih.gov

Table 2: Major Mass Spectrometry Fragments for 4-Acetylbiphenyl

m/z (mass-to-charge ratio) Proposed Fragment Relative Intensity
196 [C₁₄H₁₂O]⁺ (Molecular Ion) High
181 [M-CH₃]⁺ (Acylium Ion) Very High (Often Base Peak)
153 [M-COCH₃ + H]⁺ (Biphenyl Cation) Moderate
152 [M-COCH₃]⁺ (Biphenyl Radical Cation) High
43 [CH₃CO]⁺ (Acetyl Cation) Moderate

Source: Data compiled from NIST Mass Spectrometry Data Center and PubChem for 4-acetylbiphenyl. nih.gov

For this compound, a similar fragmentation pattern is anticipated. However, the ortho-positioning of the acetyl group might introduce "ortho-effects," potentially leading to unique fragmentation pathways, such as intramolecular cyclization or rearrangement upon ionization, which could alter the relative abundances of certain fragments compared to the 4-isomer. A detailed HRMS study would be required to confirm these specific pathways for this compound.

Computational Chemistry and Theoretical Investigations of 2 Acetylbiphenyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. cityu.edu.hkajchem-a.com It has proven to be an effective method for calculating the properties of various organic molecules. tandfonline.com For compounds like acetylbiphenyl, DFT is employed to determine optimized geometries, vibrational frequencies, electronic properties, and reaction pathways. While specific comprehensive computational studies on 2-Acetylbiphenyl (B1312439) are not widely available in the reviewed literature, extensive research on the closely related isomer, 4-Acetylbiphenyl (B160227) (ACB), provides a strong illustrative basis for the application of these methods. researchgate.netohio-state.edu The following sections describe the principles of each DFT-based analysis and use data from studies on 4-Acetylbiphenyl to demonstrate the expected findings.

A fundamental step in computational analysis is the optimization of the molecular geometry to find a stable conformation, which corresponds to a minimum on the potential energy surface. gaussian.com This is followed by a vibrational frequency analysis, where the calculation of second derivatives of the energy confirms the nature of the stationary point. q-chem.com A true minimum is characterized by the absence of any imaginary frequencies. gaussian.comq-chem.com This analysis is crucial as it must be performed at the same level of theory as the geometry optimization to yield meaningful results. q-chem.comyoutube.com

For a related compound, 4-Acetylbiphenyl, a study utilized the DFT method with the B3LYP functional and a 6-311++G(d,p) basis set to perform geometry optimization and normal coordinate analysis (NCA). researchgate.netohio-state.edu The effects of the acetyl substituent on the vibrational frequencies of the biphenyl (B1667301) structure were investigated. researchgate.netohio-state.edu Such calculations allow for the assignment of characteristic vibrational modes, including C-H stretching, C-C stretching of the phenyl rings, and the distinctive C=O stretching of the acetyl group.

Table 1: Illustrative Vibrational Frequencies for Acetylbiphenyl Moiety (Based on 4-Acetylbiphenyl Data)

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
C=O Stretch ~1680 - 1700 Stretching of the carbonyl double bond in the acetyl group.
C-C Ring Stretch ~1400 - 1600 In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings.
C-H Stretch ~3000 - 3100 Stretching vibrations of the aromatic C-H bonds.
CH₃ Symmetric Stretch ~2900 - 3000 Symmetric stretching of the C-H bonds in the methyl group.

This table is illustrative and based on general spectroscopic data and findings for 4-Acetylbiphenyl. Specific values for this compound would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's kinetic stability, chemical reactivity, and polarizability. cityu.edu.hknih.govuni-muenchen.de A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. nih.gov

In the DFT study of 4-Acetylbiphenyl, the HOMO-LUMO analysis was performed. researchgate.netohio-state.edu The HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is found on the electron-deficient parts. For acetylbiphenyl, the phenyl rings and the carbonyl group are the primary sites of interest. The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Illustrative Frontier Orbital Data (Based on General DFT Principles)

Parameter Description Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -5.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -1.0
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 4.0 to 5.0

Note: These values are illustrative. The actual calculated energies and gap for this compound would depend on the specific DFT method and basis set used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. periodicodimineralogia.itresearchgate.net This method is used to investigate hyperconjugative interactions, charge delocalization, and intramolecular charge transfer, which are key to understanding molecular stability. researchgate.netmdpi.com The analysis involves examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). periodicodimineralogia.it The strength of these interactions is estimated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization and stabilization. periodicodimineralogia.itmdpi.com

Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. tandfonline.com It is mapped onto the electron density surface to visualize the charge distribution and identify regions that are rich or deficient in electrons. nih.govpsu.edu Negative potential regions (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. tandfonline.compsu.edu The MESP provides a reactivity map that is useful for understanding intermolecular interactions. nih.govresearchgate.net

For the isomer 4-Acetylbiphenyl, MESP analysis was conducted as part of a comparative DFT study. researchgate.netohio-state.edu In this compound, the most negative potential would be expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the phenyl rings would exhibit positive potential. The MESP map would thus highlight the carbonyl oxygen as the primary site for electrophilic attack or hydrogen bonding interactions.

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states. The study of reaction mechanisms, such as intramolecular cyclizations, benefits greatly from this theoretical approach. bohrium.comchemrxiv.org For instance, the acid-catalyzed cyclization of related alkyl biphenyl-2-carboxylates to form fluorenones has been investigated, revealing the mechanistic pathway. researchgate.net

In the case of this compound, a key reaction is its intramolecular cyclization to form phenanthridine (B189435) derivatives. A DFT study of this transformation would involve:

Reactant Complex Formation: Modeling the initial interaction, for example, the protonation of the carbonyl oxygen in an acidic medium.

Transition State Search: Locating the transition state for the key ring-closing step, where the acetyl carbon attacks the adjacent phenyl ring.

Intermediate Identification: Characterizing any intermediates formed along the reaction coordinate.

Energy Profile: Calculating the activation barriers and reaction energies to determine the reaction's feasibility and kinetics.

Such studies provide a detailed, step-by-step understanding of the reaction that is often inaccessible through experimental means alone. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful method for studying the time-dependent behavior of molecular systems, offering insights into conformational dynamics, solvent effects, and thermodynamic properties. researchgate.netresearchgate.net MD simulations have been applied to study biphenyl and its derivatives to understand the rotation around the central C-C bond and the influence of the solvent on molecular conformation.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-Acetylbiphenyl
Biphenyl
Phenanthridine
Fluorenone

Protein-Ligand Interactions with this compound and its Bioactive Derivatives

Understanding the interaction between a small molecule (ligand) and a biological target (protein) is fundamental to drug discovery. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting these interactions. semanticscholar.orgmdpi.com Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site, while MD simulations provide insights into the stability and dynamics of the protein-ligand complex over time. nih.gov

For derivatives of this compound, these methods can elucidate how structural modifications influence binding to specific protein targets. The biphenyl scaffold can engage in hydrophobic interactions within the binding pocket, while the acetyl group can act as a hydrogen bond acceptor. Docking studies can predict the binding modes and estimate binding free energies for a series of derivatives. mdpi.com Following docking, MD simulations can be performed to assess the stability of these predicted poses, ensuring the interactions are maintained over a simulated period. nih.gov This dual approach allows for the rational design of more potent and selective derivatives by optimizing their fit and interactions within the target's binding site.

Table 1: Hypothetical Docking and MD Simulation Results for this compound Derivatives Targeting a Kinase Active Site.
Compound DerivativeModification on Biphenyl RingPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)RMSD of Ligand in MD (Å)
Derivative 14'-Hydroxy-8.5ASP145 (H-bond), LEU25, VAL331.2
Derivative 24'-Fluoro-8.2ASP145 (H-bond), PHE901.4
Derivative 33'-Amino-9.1ASP145 (H-bond), GLU91 (H-bond)1.1
Derivative 44'-Methoxy-7.9ASP145 (H-bond), LEU25, TYR881.8

Enzyme Active Site Engineering and Substrate Binding Dynamics

Computational simulations are instrumental in understanding the dynamics of enzyme active sites and guiding efforts in enzyme engineering. nih.govnih.gov The constant motion and flexibility of proteins create a range of conformational substates that influence substrate binding and catalysis. nih.gov Methods like quantum mechanics/molecular mechanics (QM/MM) and metadynamics simulations can reveal the energetic landscapes of substrate binding and the precise steps of a catalytic reaction. nih.govchemrxiv.org

A pertinent example is the active-site engineering of biphenyl dioxygenase (Bph Dox), an enzyme that metabolizes biphenyl compounds. nih.gov Studies have shown that substituting specific amino acids near the active site can dramatically alter the enzyme's substrate specificity and regiospecificity. For instance, replacing the Thr-376 residue in the BphA1 subunit of Bph Dox with other amino acids like Phenylalanine or Valine expanded its degradation activity toward compounds like dibenzofuran (B1670420) and altered its oxidation pattern for various polychlorinated biphenyls (PCBs). nih.gov The Thr376Phe mutant, in particular, demonstrated enhanced and expanded degradation capabilities. nih.gov

These experimental modifications, often guided by computational models of the active site, illustrate how enzyme engineering can tailor biocatalysts for specific applications. By simulating the binding dynamics of this compound or its derivatives within an enzyme's active site, researchers can predict how mutations would affect binding affinity and orientation, thereby guiding the design of enzymes with novel or improved functions. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that govern activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby accelerating the discovery of novel therapeutic agents or agrochemicals. nih.gov

Predictive Models for Biological Activities of this compound Derivatives

QSAR models are developed by correlating molecular descriptors—numerical values representing the physicochemical, topological, or electronic properties of molecules—with their measured biological activities. For biphenyl-containing compounds, QSAR studies have successfully modeled a range of biological activities. For example, 3D-QSAR models have been developed for biphenyl analogues to understand their anti-inflammatory properties. researchgate.net Similarly, QSAR models for 2-phenyl-2,3-dihydrobenzofurans have been created to predict their antileishmanial activity. nih.gov

The process involves generating a large pool of descriptors for a set of this compound derivatives with known activities. Statistical methods, such as multiple linear regression (MLR), random forest (RF), or genetic function approximation (GFA), are then used to select the most relevant descriptors and build a predictive model. nih.govresearchgate.net The robustness and predictive power of the model are assessed through rigorous internal and external validation procedures, using statistical metrics like the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). tandfonline.comjapsonline.com A validated QSAR model can then be used to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and testing.

Table 2: Statistical Parameters for a Hypothetical QSAR Model Predicting Biological Activity of this compound Derivatives.
Model/MethodR² (Training Set)Q² (Internal Validation)R²_pred (External Validation)Key Descriptors
GFA-MLR Model 10.850.780.81LogP, Dipole Moment, Jurs-WNSA-1
PLS Model 20.820.750.79Topological Polar Surface Area (TPSA), Molar Refractivity
RF Model 30.910.830.88Atom-type counts, Electrostatic fields (CoMSIA)

Fungicide-Likeness Analysis using Computational Tools

Computational tools can be employed to assess the potential of a compound to act as a fungicide, a concept known as "fungicide-likeness." This is a specific application of QSAR/QSPR (Quantitative Structure-Property Relationship) where models are built to distinguish fungicides from non-fungicides based on their molecular properties. nih.gov These models can serve as virtual filters to prioritize compounds in agrochemical discovery programs. nih.govnih.gov

One approach involves developing a quantitative estimate of fungicide-likeness (QEF) using desirability functions for a set of simple, interpretable molecular descriptors. nih.gov A study analyzing known agrochemicals identified six key properties that differentiate fungicides from other pesticides: molecular weight (MW), lipophilicity (logP), number of hydrogen bond acceptors (HBA), number of hydrogen bond donors (HBD), number of rotatable bonds (RB), and number of aromatic rings. nih.gov For example, fungicides tend to have lower optimal values for rotatable bonds (peaking at 2) and logP compared to insecticides. nih.gov Another approach involves analyzing physicochemical properties based on established frameworks like Lipinski's Rule of Five to assess their suitability as bioactive agents. nih.govresearchgate.net

By calculating these descriptors for novel this compound derivatives, their fungicide-likeness can be scored. This allows for high-throughput virtual screening of chemical libraries to identify derivatives with a higher probability of possessing antifungal activity, guiding synthetic efforts toward the most promising candidates.

Table 3: Key Molecular Descriptors and Their Desirable Ranges for Fungicide-Likeness. nih.gov
Molecular DescriptorSymbolDesirable Range/Peak for FungicidesRationale
Molecular WeightMW200 - 450 g/molBalances complexity with bioavailability.
LipophilicitylogP1.0 - 4.0Crucial for membrane permeability; fungicides are typically less lipophilic than insecticides.
Hydrogen Bond AcceptorsHBA2 - 7Important for target interaction.
Hydrogen Bond DonorsHBD0 - 2Important for target interaction.
Rotatable BondsRB2 - 8 (Peak at 2)Relates to conformational flexibility; fungicides often have lower flexibility.
Aromatic Rings-1 - 3Common structural feature in many bioactive molecules.

Biological Activity and Pharmacological Research of 2 Acetylbiphenyl Derivatives

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the biphenyl (B1667301) structure have been investigated for their potential to modulate inflammatory and immune responses. A number of biphenyl derivatives are patented and widely used in medicine for their anti-inflammatory properties. rsc.org For instance, fenbufen (B1672489) and flurbiprofen (B1673479) are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that feature the biphenyl nucleus. rsc.org

Research into novel biphenyl derivatives has continued to explore this potential. A series of 4',5-disubstituted 3-biphenylylacetic acids and their alpha-methyl derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Among these, 5-fluoro-3-biphenylylacetic acid demonstrated the highest anti-inflammatory activity in a carrageenan rat paw edema assay, while 2-(3-biphenylyl)propionic acid showed the most potent analgesic effects. nih.gov Further studies have led to the synthesis of various 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, with some compounds exhibiting significant anti-inflammatory activity when tested using the carrageenan-induced rat paw edema model. researchgate.net Specifically, derivatives containing -SO2NH2, -F, and -Cl substituents showed notable activity. researchgate.net In another study, novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides were synthesized and screened for anti-inflammatory activity, with all tested compounds showing significant effects at a dose of 10 mg/kg in the carrageenan test. researchgate.net

The immunomodulatory effects of biphenyl compounds have also been a subject of study. Polychlorinated biphenyls (PCBs) have been shown to exert effects on the immune system. researchgate.netnih.gov Studies on workers exposed to PCBs showed significantly reduced percentages of monocytes and CD4+ T-cells compared to controls. researchgate.net Furthermore, exposure to certain PCB mixtures has been demonstrated to have immunosuppressive activity in animal models. nih.gov Phenolic compounds, a broad class that can include hydroxylated biphenyls, are also known to have the ability to modulate the immune system. mdpi.com Some bisphenol analogues, which share structural similarities with biphenyls, have been noted for their potential immunomodulatory effects, which can occur through various nuclear and non-nuclear receptors. nih.gov

Compound Class/DerivativeObserved EffectModel System
5-Fluoro-3-biphenylylacetic acidHighest anti-inflammatory activity in its seriesCarrageenan rat paw edema assay nih.gov
2-(3-Biphenylyl)propionic acidHighest analgesic activity in its seriesAcetic acid writhing assay nih.gov
4'-Methylbiphenyl-2-(substituted phenyl) carboxamidesSignificant anti-inflammatory activityCarrageenan-induced rat paw edema researchgate.net
Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amidesSignificant anti-inflammatory activityCarrageenan test researchgate.net
Polychlorinated biphenyls (PCBs)Reduced monocyte and CD4+ T-cell countsHuman exposure study researchgate.net
Polychlorinated biphenyl mixtures (Aroclors)Immunosuppressive activityAnimal models nih.gov

Neurological System Interactions

The biphenyl scaffold has been utilized in the development of ligands targeting the central nervous system, particularly in the context of dopamine (B1211576) receptor modulation.

Several studies have focused on designing biphenyl derivatives as dopamine receptor antagonists. A series of O-biphenyl carbamates were investigated as dual modulators of the dopamine D3 receptor (D3R) and fatty acid amide hydrolase (FAAH), both of which are relevant targets for addiction and other compulsive behaviors. nih.gov This research provided insights into the structure-activity relationships (SAR) of these biphenyl derivatives for D3R affinity. nih.gov

A scaffold hybridization strategy has also been employed to create potent and selective D3R ligands. nih.govnih.govacs.orgacs.org In one such study, the N-(2,3-dichlorophenyl)piperazine nucleus was linked to a 6,6-diphenyl-1,4-dioxane-2-carboxamide scaffold, resulting in a derivative with a D3R-preferential profile, acting as a partial agonist. acs.orgacs.org Further variations of this strategy led to multitarget ligands with potent D2R antagonism and D3R partial agonism, among other activities. nih.govacs.org Structure-activity relationship studies on phenylindan, -indene, and -indole classes of compounds, which can be considered rigid analogues of biphenyl, have also contributed to the understanding of the requirements for high affinity to both D1 and D2 dopamine receptors. nih.gov These studies help to refine models of receptor interaction. nih.gov

The introduction of specific chemical groups to the biphenyl structure can significantly alter a compound's properties and its interaction with dopamine transporters. For example, the addition of a sulfoxide (B87167) moiety to a modafinil-based inhibitor with a bisphenyl group introduces a partial negative charge that alters the ligand's conformation. mdpi.com

The development of biphenyl derivatives as dopamine receptor modulators is highly relevant for the treatment of various neurological disorders. Disturbances in dopaminergic neurotransmission are implicated in conditions like Parkinson's disease and schizophrenia. mdpi.com Consequently, there is significant interest in developing selective D1R agonists and antagonists. mdpi.com The research into biphenyl derivatives provides a foundation for creating novel therapeutics for such central nervous system disorders. nih.govnih.govacs.org

The potential of these compounds extends to neuroprotection. Certain semirigid biphenyl derivatives have been shown to be useful for treating neurotoxic injury associated with conditions like stroke and cerebral ischemia. bioworld.com The development of compounds that can slow the degeneration of neurons is a key goal in combating neurodegenerative diseases such as Alzheimer's and Parkinson's. utdallas.edutechnologynetworks.com Natural and synthetic heterocyclic compounds, which can incorporate a biphenyl-like structure, are being explored for their therapeutic potential against these diseases by targeting various enzymes and receptors in the brain. mdpi.commdpi.com The ability of some biphenyl derivatives to promote adult hippocampal neurogenesis further highlights their potential in treating neurodegenerative disorders. nih.gov

Biphenyl Derivative ClassTarget/ActivityPotential Therapeutic Application
O-Biphenyl CarbamatesDopamine D3 Receptor (D3R) and Fatty Acid Amide Hydrolase (FAAH) modulationAddiction and compulsive behaviors nih.gov
Diphenyl-1,4-dioxane HybridsD3R-preferential partial agonism; D2R antagonismCentral nervous system disorders nih.govnih.govacs.orgacs.org
Semirigid Biphenyl DerivativesNeuroprotectionCerebral ischemia, stroke bioworld.com
Diphenyl AcrylonitrilesPromotion of adult hippocampal neurogenesisNeurodegenerative disorders nih.gov

Anticancer and Cytotoxic Investigations

The biphenyl scaffold is a recurring motif in compounds investigated for their anticancer and cytotoxic properties.

A number of studies have demonstrated the cytotoxic effects of biphenyl derivatives against various cancer cell lines, with a particular focus on hepatocellular carcinoma (HCC). The biphenyl compound itself has been associated with an increased incidence of liver tumors in female mice in a 2-year bioassay. nih.gov Similarly, exposure to polychlorinated biphenyl (PCB) mixtures has been shown to have a hepatocarcinogenic effect in rats. nih.gov

More targeted research has evaluated the anticancer potential of specific biphenyl derivatives. For example, 2,2'-Bipyridine (B1663995) derivatives have been shown to effectively inhibit the viability of HepG2 cells in a dose- and time-dependent manner. nih.gov Some of these derivatives demonstrated significant impairment of cell viability at nanogram-range concentrations. nih.gov In another study, a polychlorinated biphenyl quinone derivative, PCB29-pQ, was found to decrease the viability of HepG2 cells in a time-dependent manner. nih.gov The cytotoxic effects of various other synthesized heterocyclic compounds, some of which may contain biphenyl-like structures, have also been confirmed against HepG2 cells. ajol.info

The table below summarizes the cytotoxic activity of selected biphenyl derivatives against the HepG2 cell line.

Compound/DerivativeCytotoxic Effect on HepG2 Cells
2,2'-Bipyridine derivativesSignificant impairment of cell viability at ng/mL concentrations nih.gov
PCB29-pQ (a PCB quinone)Time-dependent decrease in cell viability nih.gov
Hydroxylated biphenyl compounds (analogs of curcumin)IC50 values in the low micromolar range against melanoma cells mdpi.comnih.gov

A primary mechanism through which biphenyl derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Mechanistic studies on 2,2'-bipyridine derivatives revealed that they trigger apoptosis in HepG2 cells by inducing the accumulation of reactive oxygen species (ROS) and causing mitochondrial membrane depolarization. nih.gov In the presence of these derivatives, a significant increase in apoptotic cells was observed compared to the control group. nih.gov

The apoptotic pathway induced by the polychlorinated biphenyl quinone PCB29-pQ in HepG2 cells was also found to be driven by ROS and mediated by mitochondria. nih.gov Exposure to this compound led to a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the downregulation of the anti-apoptotic protein Bcl-2, alongside the upregulation of the pro-apoptotic protein Bax. nih.gov This was accompanied by the activation of caspases-3 and -9. nih.gov

Similarly, novel hydroxylated biphenyl compounds, structurally related to curcumin, were shown to induce apoptosis in malignant melanoma cells. mdpi.comnih.gov This was confirmed by the activation of caspases and the cleavage of PARP (Poly (ADP-ribose) polymerase), key events in the apoptotic cascade. mdpi.comnih.gov

Compound/DerivativeMechanism of Apoptosis InductionKey Molecular Events
2,2'-Bipyridine derivativesROS accumulation and mitochondrial membrane depolarizationIncreased ROS levels, mitochondrial depolarization nih.gov
PCB29-pQ (a PCB quinone)ROS-driven, mitochondrial-mediated, caspase-dependent pathwayIncreased ROS, decreased mitochondrial membrane potential, cytochrome c release, Bcl-2 downregulation, Bax upregulation, caspase-3/9 activation nih.gov
Hydroxylated biphenyl compoundsIntrinsic apoptotic pathwayCaspase activation, PARP cleavage mdpi.comnih.gov

Antimicrobial and Antifungal Studies of 2-Acetylbiphenyl (B1312439) Derivatives

The emergence of drug-resistant microbial and fungal strains necessitates the discovery of novel therapeutic agents. Derivatives of this compound have been a subject of interest in this regard, with numerous studies exploring their potential to inhibit the growth of various pathogenic microorganisms.

In Vitro Evaluation of Antifungal Activity (e.g., against Aspergillus niger, Candida albicans)

Several studies have highlighted the antifungal properties of biphenyl derivatives. For instance, some biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amide derivatives have been synthesized and evaluated for their in vitro antifungal activity against Aspergillus niger and Candida albicans, showing promising results. researchgate.net In one study, a biphenyl-4-carboxylic acid (BCA) compound demonstrated significant activity against Aspergillus niger, with zones of inhibition measuring 22 mm and 25 mm at concentrations of 40 µl and 80 µl (from a 10 mg/ml solution), respectively. researchgate.net

Another study focused on 2-acyl-1,4-benzohydroquinone and 2-acyl-1,4-naphthohydroquinone derivatives, which share structural similarities with acetylbiphenyls. These compounds were tested against various Candida species and filamentous fungi. mdpi.com Notably, Candida species were found to be more susceptible than filamentous fungi. mdpi.com For example, 2-octanoylbenzohydroquinone exhibited significant antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL against the tested Candida and filamentous fungi strains. mdpi.com

Four synthesized biphenyl derivatives, labeled SCPD1-SCPD4, were tested for their antifungal activity against C. albicans. ajptonline.com Among them, SCPD4 showed the highest activity when compared to the standard drug, ketoconazole. ajptonline.com Additionally, some novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives have also been screened for their activity against Candida species. nih.gov

Furthermore, research on 2-aminobenzoic acid derivatives has shown their potential against clinical ocular isolates of Candida albicans. mdpi.com Two of the tested derivatives exhibited a synergistic antifungal effect when combined with fluconazole. mdpi.com

Table 1: In Vitro Antifungal Activity of Selected Biphenyl Derivatives

Compound/Derivative Fungal Strain Activity/Zone of Inhibition Reference
Biphenyl-4-carboxylic acid (BCA) Aspergillus niger 22 mm (at 40 µl), 25 mm (at 80 µl) researchgate.net
SCPD4 Candida albicans Maximum activity compared to standard ajptonline.com
2-octanoylbenzohydroquinone Candida and filamentous fungi MIC: 2-16 μg/mL mdpi.com

Antibacterial Screening of Derivatives

Derivatives of this compound have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. A series of biphenyl derivatives synthesized from different substituted amines showed moderate to good activity against Bacillus subtilis, Staphylococcus epidermidis, E. coli, and Pseudomonas aeruginosa. tsijournals.com

In a separate study, four newly synthesized biphenyl derivatives (SCPD1-SCPD4) were screened for their antibacterial effects against E. coli. ajptonline.com The compound designated as SCPD3 displayed the most significant activity against this Gram-negative bacterium. ajptonline.com

Further research into biphenyl and dibenzofuran (B1670420) derivatives has identified compounds with potent antibacterial properties against antibiotic-resistant strains. nih.govnih.gov For example, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) showed strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 and 6.25 μg/mL, respectively. nih.govnih.gov Additionally, certain biphenyl derivatives exhibited inhibitory activity comparable to ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.govnih.gov The structure-activity relationship studies indicated that the presence of a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other was beneficial for antibacterial activity. nih.govnih.gov

Protosappanins A and B, two biphenyl compounds, have also been investigated for their activity against MRSA, showing MIC values of 64 mg/L and 128 mg/L, respectively. nih.gov

Table 2: Antibacterial Activity of Selected Biphenyl Derivatives

Compound/Derivative Bacterial Strain MIC (μg/mL) Reference
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) Methicillin-resistant Staphylococcus aureus 3.13 nih.govnih.gov
5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) Multidrug-resistant Enterococcus faecalis 6.25 nih.govnih.gov
Protosappanin A Methicillin-resistant Staphylococcus aureus 64 nih.gov
Protosappanin B Methicillin-resistant Staphylococcus aureus 128 nih.gov

Enzyme Inhibition and Receptor Binding Studies of this compound Derivatives

The structural framework of this compound derivatives makes them promising candidates for interacting with various biological targets, including enzymes and receptors. Research in this area has led to the discovery of potent inhibitors for several key enzymes implicated in disease.

A series of biphenyl/bibenzyl derivatives have been designed and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the management of Alzheimer's disease. mdpi.com One of the lead compounds, 4,4′-bi-(β-dimethylamino-propinoyl)-biphenyl, demonstrated significant inhibitory activity with IC50 values of 0.75 µM for AChE and 0.19 µM for BuChE. mdpi.com

Furthermore, biphenyl derivatives of 2-iminobenzimidazoles have been identified as dual-target agents, acting as both inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated kinase (AMPK). nih.gov One particular compound from this series showed a disease-modifying effect in a rat model of type 2 diabetes by improving insulin (B600854) sensitivity and lipid metabolism. nih.gov

In the context of neurological disorders, biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid have been characterized as a novel class of potent competitive N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov The lead compound from this series, SDZ 220-581, exhibited significant in vivo efficacy, suggesting potential therapeutic applications for conditions involving NMDA receptor hyperactivity. nih.gov

Table 3: Enzyme and Receptor Inhibition by this compound Derivatives

Derivative Class Target Enzyme/Receptor Key Findings Reference
Biphenyl/bibenzyl derivatives Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Dual inhibition with IC50 values of 0.75 µM (AChE) and 0.19 µM (BuChE) for the lead compound. mdpi.com
Biphenyl derivatives of 2-iminobenzimidazoles Protein Tyrosine Phosphatase 1B (PTP1B) & AMP-activated kinase (AMPK) Dual PTP1B inhibition and AMPK activation, showing antidiabetic effects in vivo. nih.gov
Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid N-methyl-D-aspartate (NMDA) Receptor Potent competitive antagonism with significant in vivo efficacy. nih.gov

Antioxidant Properties of this compound Derivatives

The antioxidant potential of this compound derivatives has been explored, particularly in the context of preventing oxidative stress-related damage. A study on two novel 2-biphenylmorpholine compounds, EP2306 and EP2302, investigated their ability to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. nih.gov

Both compounds were found to inhibit the copper ion-induced oxidation of LDL in a dose-dependent manner. nih.gov Specifically, EP2306 significantly increased the lag phase of the oxidation reaction at a concentration of 0.1 µM, while EP2302 showed a similar effect at 10 µM. nih.gov Both compounds also reduced the rate of the oxidation reaction at concentrations of 1 µM and 10 µM. nih.gov This inhibitory effect was not attributed to free radical scavenging or copper-chelating activities. nih.gov

Furthermore, these compounds demonstrated dose-dependent inhibition of 12-lipoxygenase, with IC50 values of 454 µM for EP2306 and 318 µM for EP2302, although they had no effect on 15-lipoxygenase activity. nih.gov In an in vivo study with hyperlipidemic rabbits, treatment with EP2306 resulted in decreased levels of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, and a significant increase in the total peroxyl radical-trapping potential (TRAP). nih.gov These findings suggest that 2-biphenylmorpholine derivatives can act as effective antioxidants. nih.gov

Table 4: Antioxidant Activity of 2-Biphenylmorpholine Derivatives

Compound Assay Result Reference
EP2306 Copper-mediated LDL oxidation Increased lag phase at 0.1 µM nih.gov
EP2302 Copper-mediated LDL oxidation Increased lag phase at 10 µM nih.gov
EP2306 12-lipoxygenase inhibition IC50 = 454 µM nih.gov
EP2302 12-lipoxygenase inhibition IC50 = 318 µM nih.gov
EP2306 In vivo (hyperlipidemic rabbits) Decreased TBARS, increased TRAP nih.gov

Applications in Advanced Materials and Industrial Chemistry

Role as an Intermediate in Complex Organic Synthesis

2-Acetylbiphenyl (B1312439) is a significant intermediate in the synthesis of more complex molecules, particularly those with applications in medicinal and pharmaceutical chemistry. Its bifunctional nature, possessing both a biphenyl (B1667301) scaffold and a reactive ketone group, allows for a diverse range of chemical transformations. Current time information in Boston, MA, US.

Two primary areas where this compound serves as a crucial starting material are the synthesis of phenanthridines and the biocatalytic production of chiral amines.

Synthesis of Phenanthridines: Phenanthridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and alkaloids with significant biological activity. this compound can be converted into 6-methylphenanthridine (B1619295) through an efficient, metal-free intermolecular nitrogenation reaction. google.com This method uses an azide (B81097), such as azidotrimethylsilane (B126382) (TMSN3), as the nitrogen source in an acidic medium. A key advantage of this protocol is its high chemoselectivity, which avoids the formation of N-acetyl-2-aminobiphenyl, a common byproduct in traditional Schmidt reactions. Current time information in Boston, MA, US.

Asymmetric Synthesis of Chiral Amines: The compound is a valuable prochiral ketone substrate for producing enantiomerically pure chiral amines, which are critical building blocks in the pharmaceutical industry. Current time information in Boston, MA, US.almacgroup.com The biocatalytic transformation using engineered ω-transaminase (ω-TA) enzymes represents a green and highly efficient alternative to traditional chemical methods. Current time information in Boston, MA, US.mdpi.com The wild-type ω-transaminase from Vibrio fluvialis, for instance, initially shows no activity toward the bulky this compound. almacgroup.comacs.org However, through rational design and directed evolution, researchers have engineered variants with dramatically improved reaction rates and high stereoselectivity, producing the valuable (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. almacgroup.commdpi.comacs.orgchemistryireland.org

Table 1: Engineered Biocatalytic Conversion of this compound

Enzyme Engineering Approach Key Mutations Improvement in Reaction Rate (Fold Increase) Product Enantiomeric Purity
ω-Transaminase (Vibrio fluvialis) Rational Design & Directed Evolution W57F/R88H/V153S/K163F/I259M/R415A/V422A >1716 (S)-1-(1,1'-biphenyl-2-yl)ethanamine >99% ee

Data sourced from multiple studies on enzyme engineering. almacgroup.commdpi.com

Applications in Polymer and Coating Development

While the structural motif of this compound is relevant to materials science, and its isomer 3-Acetylbiphenyl has been noted for incorporation into polymer formulations to enhance mechanical and thermal properties, specific applications of this compound itself in polymer and coating development are not extensively documented in publicly available research. As an acetylaromatic compound, it represents a potential monomer for polymerization, but established uses in this area are not detailed.

Catalysis Research

This compound plays a notable role in the field of catalysis research, not as a catalyst itself, but as a key substrate in the development and evaluation of new catalytic systems.

Some sources suggest that this compound has been identified as a solid catalyst for preparing pharmaceutical formulations that contain monocarboxylic acids, such as acetaminophen (B1664979) and ibuprofen. However, detailed studies or patents elaborating on this specific application are not widely available in primary scientific literature.

The synthesis of this compound is frequently used as a benchmark reaction to determine the efficacy of new transition metal catalysts, particularly for carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling of 2-chloroacetophenone (B165298) with phenylboronic acid is a common model reaction used to test the limits and efficiency of novel ligand and catalyst systems under various conditions. google.commdpi.com

The development of highly active catalysts that can function at low loadings, at room temperature, and with challenging substrates (like aryl chlorides) is a major goal in synthetic chemistry. google.com The successful and high-yield synthesis of this compound is often cited as proof of a new catalyst's effectiveness. Research in this area has explored various catalyst systems, including those based on palladium with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. google.comthieme-connect.depsu.edunih.gov

Table 2: Selected Catalyst Systems Evaluated in the Synthesis of this compound

Catalyst/Ligand System Metal Reaction Type Substrates Yield (%) Reference
2-(di-tert-butylphosphino)biphenyl / Pd(OAc)₂ Palladium Suzuki-Miyaura Coupling 2-chloroacetophenone, Phenylboronic acid 90 google.com
Xylyl-Linked Bis-Benzimidazolium Salt / Pd(OAc)₂ Palladium Suzuki-Miyaura Coupling 2-chloroacetophenone, Phenylboronic acid 85 mdpi.com
Bis(imidazolin-2-ylidene)nickel(II) pincer complex Nickel Kumada-Tamao-Corriu Coupling 2-chlorophenyl methyl ketone, Phenylmagnesium bromide 89 thieme-connect.de
Benzimidazole-based Palladium(II) complex Palladium Suzuki-Miyaura Coupling 4-bromoacetophenone, Phenylboronic acid >95

This table presents examples of catalyst systems where the synthesis of an acetylbiphenyl isomer is a key reaction.

Environmental Considerations and Fate Studies General Context for Organic Compounds and Biphenyls

Biodegradation and Biotransformation Pathways of Related Biphenyl (B1667301) Compounds

The environmental fate of biphenyl and its derivatives is largely determined by microbial degradation. karger.comnih.gov Numerous microorganisms, including bacteria, fungi, and yeasts, have demonstrated the ability to metabolize these compounds. medcraveonline.com The biodegradation of biphenyl generally proceeds through a series of oxidative steps, often referred to as the "upper pathway," which converts the parent compound into central aromatic intermediates like benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. ethz.chresearchgate.net This pathway is crucial for breaking down not only biphenyl itself but also more complex and persistent related compounds such as polychlorinated biphenyls (PCBs). ethz.ch

Bacterial degradation is the most extensively studied pathway. nih.gov Aerobic bacteria initiate the breakdown of biphenyl by introducing molecular oxygen to one of the aromatic rings. ethz.ch This initial attack is typically catalyzed by a multi-component enzyme system called biphenyl dioxygenase (BphA). karger.comstuba.sk The action of this enzyme results in the formation of a cis-2,3-dihydro-2,3-dihydroxybiphenyl. researchgate.net This intermediate is then dehydrogenated by BphB to form 2,3-dihydroxybiphenyl. stuba.sk Subsequent meta-cleavage of the aromatic ring by the enzyme BphC (2,3-dihydroxybiphenyl dioxygenase) yields 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA). stuba.skresearchgate.net The pathway continues with the hydrolysis of HOPDA by BphD, which cleaves the molecule into benzoic acid and 2-hydroxypenta-2,4-dienoate. stuba.sk These products can then enter central metabolic pathways. stuba.sk

Several bacterial genera are known for their ability to degrade biphenyls, including Pseudomonas, Rhodococcus, Burkholderia, and Alcaligenes. medcraveonline.comethz.ch For instance, Pseudomonas sp. strain LB400 and Rhodococcus jostii RHA1 are well-characterized biphenyl-degrading organisms. ethz.chresearchgate.net Research has also identified alternative degradation routes, such as a 3,4-dioxygenase pathway indicated by the presence of acetophenone (B1666503) as a degradation product in some bacterial strains. stuba.sk

Fungal biotransformation of biphenyl also occurs, primarily through hydroxylation reactions. nih.govunlp.edu.ar Filamentous fungi and yeasts can oxidize biphenyl to form various hydroxylated derivatives. nih.gov For example, the fungus Paecilomyces lilacinus metabolizes biphenyl by initial oxidation to monohydroxylated biphenyls (2-, 3-, and 4-hydroxybiphenyl). nih.gov Further hydroxylation can occur, leading to di- and trihydroxylated metabolites. nih.gov Unlike bacteria, which often achieve complete mineralization, fungi tend to transform biphenyl into more water-soluble hydroxylated and conjugated products. unlp.edu.ar The fungus Talaromyces helicus, for instance, converts biphenyl mainly to 4-hydroxybiphenyl and subsequently to 4,4′-dihydroxybiphenyl and 3,4-dihydroxybiphenyl. unlp.edu.ar Some fungi can also perform ring cleavage, as seen with P. lilacinus, which can convert 3,4-dihydroxybiphenyl into ring-fission products like 4-phenyl-2-pyrone-6-carboxylic acid. nih.gov

The specific substituents on the biphenyl rings can influence the rate and pathway of degradation. The number and position of chlorine atoms on PCBs, for example, significantly affect the activity of biphenyl dioxygenase. ethz.ch Similarly, the structure of other biphenyl derivatives, such as bisphenols, impacts their biotransformability by biphenyl-degrading bacteria like Cupriavidus basilensis. nih.govproquest.com

Table 1: Key Steps in the Aerobic Bacterial Degradation of Biphenyl (Upper Pathway)

StepReactantKey EnzymeProduct(s)
1BiphenylBiphenyl Dioxygenase (BphA)cis-2,3-Dihydro-2,3-dihydroxybiphenyl
2cis-2,3-Dihydro-2,3-dihydroxybiphenylDihydrodiol Dehydrogenase (BphB)2,3-Dihydroxybiphenyl
32,3-DihydroxybiphenylDioxygenase (BphC)2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA)
42-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoateHydrolase (BphD)Benzoic acid and 2-Hydroxypenta-2,4-dienoate

Q & A

Q. How do researchers evaluate this compound’s potential as a precursor for polymeric materials?

  • Answer: Test polymerization feasibility via thermal or catalytic methods (e.g., Friedel-Crafts polycondensation). Characterize polymer properties using GPC, DSC, and tensile strength assays. Compare thermal stability (TGA) and solubility with commercial polymers .

Methodological Guidelines

  • Literature Reviews: Use structured search strategies (e.g., Boolean operators in SciFinder) and document databases/keywords to ensure transparency, as per EPA’s HERO framework .
  • Data Contradictions: Apply Cochrane Handbook criteria to assess bias, confounding factors, and statistical power in conflicting studies .
  • Ethical Reporting: Adhere to journal guidelines (e.g., Beilstein Journal) for disclosing experimental details and citing primary sources .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.